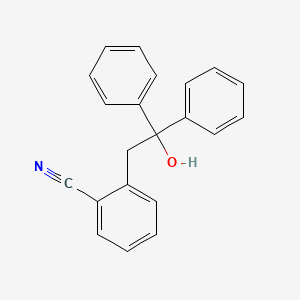
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-: is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.366 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-(2-hydroxy-2,2-diphenylethyl) moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application.
Green Synthesis Using Ionic Liquids: A novel green synthesis method involves the use of ionic liquids as co-solvents, catalysts, and phase separation agents.
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.
Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzonitrile is used as a building block in the synthesis of more complex organic molecules.
Coordination Chemistry: It forms coordination complexes with transition metals, which are useful in various catalytic processes.
Biology:
Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.
Pesticides: It serves as an intermediate in the synthesis of various pesticides.
Mecanismo De Acción
The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .
Comparación Con Compuestos Similares
- Benzamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- N-Phenyl-2-(2-hydroxy-2,2-diphenylethyl)benzamide
Comparison: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is unique due to the presence of both the nitrile and hydroxy-diphenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
59483-71-5 |
|---|---|
Fórmula molecular |
C21H17NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)benzonitrile |
InChI |
InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2 |
Clave InChI |
WMPIJLDYWFBOHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


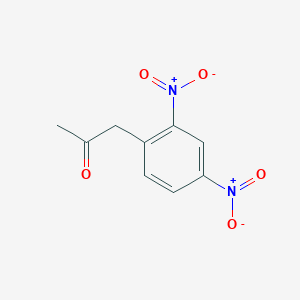

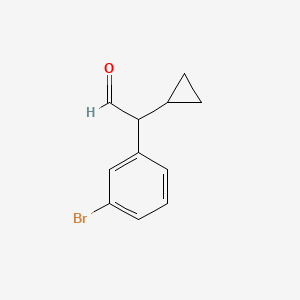
![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)

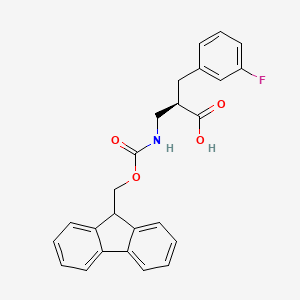


![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

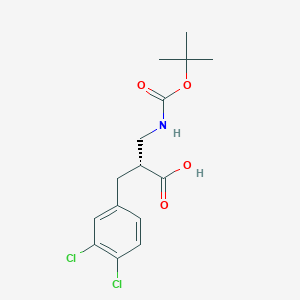
![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)
